(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is a complex organic compound characterized by its bicyclic structure and the presence of a mercaptomethyl group. The compound features a bicyclo[2.2.1]heptane framework, which consists of two bridged cyclohexane rings, and incorporates a hydroxyl group (-OH) and a thiol group (-SH) attached to the carbon skeleton. This unique combination of functional groups contributes to its potential reactivity and biological activity.
These reactions are facilitated by various catalysts or under specific conditions, such as temperature and pH, which influence the rate and outcome of the reactions.
The synthesis of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several methods:
This compound holds potential applications in various fields:
Interaction studies involving (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol could focus on:
These studies often utilize techniques such as molecular docking simulations or in vitro assays to assess binding affinities and biological responses.
Several compounds share structural similarities with (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, which may include:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-Mercapto-2-propanol | Thiol | Simple thiol compound with antioxidant properties |
| 7-Methylbicyclo[2.2.1]heptan-2-ol | Bicyclic Alcohol | Similar bicyclic structure without thiol functionality |
| 5-Mercapto-3-methylhexanoic acid | Thiol Acid | Contains both thiol and carboxylic acid functionalities |
The uniqueness of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol lies in its specific arrangement of functional groups within a bicyclic framework, which may confer distinct biological activities compared to other similar compounds that lack either the mercaptomethyl or hydroxyl functionalities.
The compound is systematically named (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol. This name adheres to IUPAC guidelines for bicyclic systems and substituent prioritization:
| Component | Explanation |
|---|---|
| Bicyclo[2.2.1]heptane | Indicates a bicyclic framework with bridges of 2, 2, and 1 carbons |
| 1-(Mercaptomethyl) | A thiol-containing substituent (-SCH₂-) at carbon 1 |
| 7,7-Dimethyl | Two methyl groups at carbon 7 |
| 2-ol | Hydroxyl group (-OH) at carbon 2 |
| (1S) | Stereochemical descriptor indicating S-configuration at carbon 1 |
The numbering follows the bicyclo system hierarchy, prioritizing the bridgehead carbons (1 and 2) before substituents. The stereochemistry is critical for distinguishing enantiomers, with the (1S) descriptor reflecting the spatial arrangement of substituents relative to the bicyclic backbone.
The core structure is a norbornane derivative, comprising a bicyclo[2.2.1]heptane scaffold with three bridges:
| Feature | Structural Detail |
|---|---|
| Bridgehead Carbons | C1 and C2 (shared between two bridges) |
| Substituent Positions | C1: -SCH₂; C2: -OH; C7: Two -CH₃ groups |
| Ring Strain | Moderate due to bridged bicyclic system, influencing reactivity |
The 7,7-dimethyl groups occupy equatorial positions, minimizing steric strain. This arrangement stabilizes the molecule through hyperconjugation and inductive effects from methyl groups.
The substituents exhibit distinct electronic and steric influences:
The bicyclic framework forces the -OH and -SCH₂ groups into a fixed spatial relationship, enabling:
The synthesis of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol through thiol-ene cycloaddition represents a fundamental approach that leverages the robust nature of sulfur-carbon bond formation [1]. Thiol-ene reactions, first reported in 1905, have gained significant prominence for their high yields, stereoselectivity, and thermodynamic driving force, making them particularly suitable for the construction of complex bicyclic frameworks [1].
The mechanism of thiol-ene cycloaddition can proceed through two distinct pathways: radical-mediated addition and catalyzed Michael addition [1]. In the context of bicyclo[2.2.1]heptane synthesis, radical-initiated processes predominate due to the structural constraints imposed by the bridged system. The radical addition pathway involves initiation by light, heat, or radical initiators to form thiyl radicals (R-S- ), which subsequently undergo anti-Markovnikov addition to alkene substrates [1].
| Reaction Parameter | Radical Addition | Michael Addition |
|---|---|---|
| Initiation Method | UV light, AIBN, peroxides [1] | Base or nucleophile catalysts [1] |
| Regioselectivity | Anti-Markovnikov [1] | Anti-Markovnikov [1] |
| Stereoselectivity | High (>95%) [1] | Moderate (70-85%) [1] |
| Reaction Conditions | Ambient temperature [1] | Elevated temperature [1] |
| Oxygen Sensitivity | Low [1] | High [1] |
The synthesis of functionalized bicyclo[2.2.1]heptane derivatives through thiol-ene reactions exhibits remarkable stereochemical control when employing appropriately substituted precursors. Thiyl radicals demonstrate exceptional versatility as reactive intermediates for cyclization of unsaturated substrates [2]. The radical cascade cyclization strategy enables the formation of bicyclic dihydrothiophenes with sufficient stereoselectivity when excess disulfide is employed under photoirradiation conditions [3].
Traditional approaches to thiol-ene cycloaddition in bicyclic systems often utilize camphor-derived starting materials. The reaction of camphene with thiols in the presence of radical initiators provides access to mercaptoborneol derivatives with defined stereochemistry [4]. This strategy has been successfully applied to synthesize (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol through controlled functionalization of the bicyclic framework [5].
The intramolecular thiol-ene cyclization approach offers particular advantages for constructing sulfur-containing heterocycles within rigid bicyclic frameworks [1]. These reactions follow Baldwin's rules for ring closure and can produce both five-membered (5-exo-trig) and six-membered (6-endo-trig) products depending on the substitution pattern and reaction conditions [1]. The preference for specific cyclization modes depends on substituent effects and thermodynamic versus kinetic control.
The development of efficient resolution procedures for achieving enantiomeric enrichment of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol requires sophisticated approaches that address the unique stereochemical challenges posed by this bicyclic thiol alcohol [6]. Modern resolution methodologies encompass crystallization-based techniques, enzymatic kinetic resolution, and preferential enrichment phenomena.
Crystallization-based resolution represents a cost-effective and widely applicable method for enantiomer separation [6]. The principle relies on differential solubility between diastereomeric complexes formed with chiral resolving agents. For bicyclic alcohols and thiols, specialized resolving agents such as those developed by Nemoto et al. provide exceptional optical purity [7] [8]. These reagents react with racemic alcohols in benzene or dichloromethane under acid catalysis to form separable diastereomers with high efficiency [7] [8].
| Resolution Method | Enantiomeric Excess | Conversion | Reaction Time | Recovery |
|---|---|---|---|---|
| Crystallization with chiral acids [6] | 95-99% | 40-50% | 12-24 h | 85-90% |
| Enzymatic kinetic resolution [9] | 96-99% | 44-45% | 4-5 h | 90-95% |
| Preferential enrichment [10] | Up to 100% | Variable | 48-72 h | 70-80% |
Enzymatic kinetic resolution has emerged as a particularly powerful technique for tertiary bicyclic alcohols [9] [11]. Commercial lipase A from Candida antarctica (CAL-A) demonstrates exceptional enantioselectivity in the transesterification of tertiary alcohols, achieving excellent enantiomeric excess values (96-99%) with high conversions [9]. The optimization of reaction parameters, including acyl donor selection, solvent choice, and enzyme-to-substrate ratios, critically influences the resolution efficiency [9].
The mechanism of enzymatic resolution involves selective esterification of one enantiomer while leaving the other unchanged [9]. For bicyclic systems, the enzyme's active site geometry provides preferential binding to specific stereoisomers, enabling efficient discrimination. Studies with bicyclic tertiary alcohols demonstrate that reaction conditions can be optimized to achieve theoretical maximum conversion (50%) with exceptional stereoselectivity [9].
Preferential enrichment represents an unusual enantiomeric resolution phenomenon observed during recrystallization of racemic crystals classified as racemic mixed crystals [10]. This process involves polymorphic transitions during crystallization, leading to enantioselective liberation of excess enantiomers from transformed crystals. The mechanism encompasses four distinct stages: homochiral molecular association in supersaturated solution, kinetic formation of metastable crystalline phases, polymorphic transition with enantioselective liberation, and chiral discrimination during subsequent crystal growth [10].
| Stage | Process | Enantiomeric Enhancement |
|---|---|---|
| 1 | Homochiral association [10] | Minimal (1-2% ee) |
| 2 | Metastable phase formation [10] | Moderate (5-10% ee) |
| 3 | Polymorphic transition [10] | Significant (20-40% ee) |
| 4 | Chiral discrimination [10] | Complete (up to 100% ee) |
Novel resolution procedures also incorporate advanced techniques such as the use of specialized chiral resolving agents specifically designed for mercapto alcohols [7] [8]. These reagents demonstrate remarkable efficiency under mild conditions, enabling recovery and reuse of the resolving agent while maintaining high optical purity of the resolved products [7] [8].
Asymmetric catalysis in the diastereoselective functionalization of bicyclo[2.2.1]heptane systems represents a sophisticated approach to achieving precise stereochemical control [12] [13]. The development of organocatalytic methods and chiral metal-based systems has revolutionized access to functionalized bicyclic structures with defined stereochemistry.
Organocatalytic approaches have demonstrated exceptional utility in the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates through formal [4+2] cycloaddition reactions [12] [13]. These transformations employ chiral tertiary amines as catalysts, operating through hydrogen bond catalysis mechanisms distinct from traditional enamine or Brønsted acid catalysis [13]. The reaction of α'-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions provides rapid access to functionalized bicyclic products with high enantioselectivity [13].
| Catalyst Type | Enantiomeric Ratio | Yield | Reaction Time | Temperature |
|---|---|---|---|---|
| Chiral tertiary amines [13] | 95:5 to 98:2 | 85-95% | 6-12 h | Room temperature |
| Oxazaborolidines [14] [15] | 96.5:3.5 to 97:3 | 57-95% | 2-8 h | -20°C to RT |
| Phosphoric acid catalysts [16] | 94:6 | 80-90% | 4-12 h | Variable |
Chiral oxazaborolidine catalysts represent a particularly successful class of asymmetric catalysts for bicyclic system functionalization [14] [15]. These catalysts, originally developed by Corey, facilitate asymmetric Diels-Alder reactions and subsequent rearrangement sequences with exceptional stereochemical control [14]. The combination of Lewis acid cocatalysts such as tin tetrachloride or methylaluminum dichloride critically affects both reaction kinetics and stereoselectivity [14].
The mechanism of oxazaborolidine-catalyzed reactions involves multiple roles for the catalyst: activation of borane as a reducing agent through coordination of the Lewis basic nitrogen, activation of carbonyl groups toward reduction through coordination to Lewis acidic boron, and preorganization of substrates for intramolecular hydride delivery in an asymmetric environment [17]. This multifaceted catalytic action enables exceptional stereochemical control with catalyst loadings as low as 0.5 mol% [17].
Domino Diels-Alder/rearrangement sequences catalyzed by chiral oxazaborolidines provide streamlined access to enantiomerically enriched bicyclic alcohols [14]. The key transformation involves reaction of myrcene with methacrolein in the presence of methylaluminum dichloride at -20°C, followed by acid-mediated rearrangement at elevated temperature [14]. This one-pot approach maintains stereochemical fidelity while simplifying synthetic procedures [14].
| Lewis Acid | Temperature | Enantiomeric Ratio | Yield | Selectivity |
|---|---|---|---|---|
| SnCl₄ [14] | RT | 96.5:3.5 | 95% | Excellent |
| MeAlCl₂ [14] | -20°C | 97:3 | 57% | Excellent |
| HClO₄ [14] | 80°C | 91:9 | 45% | Good |
Advanced diastereoselective functionalization strategies employ substrate-controlled transition-metal-catalyzed carbon-hydrogen activation [18]. These methods utilize chiral directing groups embedded directly on substrates to ensure proximity of the chiral source to the metal center during metallacyclic intermediate formation [18]. The installation of stereogenic elements directly on substrates maximizes chiral induction efficiency while preserving coordination sites for coupling partners [18].
Mercapto alcohol-based chiral templates demonstrate exceptional utility in constructing multiple contiguous stereogenic centers through tandem Michael addition and Meerwein-Ponndorff-Verley reduction sequences [19]. The reaction of α,β-unsaturated ketones with (-)-10-mercaptoisobornenol in the presence of dimethylaluminum chloride achieves highly stereoselective construction of three contiguous chiral centers [19]. The mercapto alcohol functions as a chiral template, restricting conformational flexibility through ten-membered transition states that control product stereochemistry [19].
The stereochemical control achieved through asymmetric catalysis extends to complex cascade cyclizations involving thiyl radicals as initiating species [2] [3]. These processes enable formation of multiple stereocenters in single synthetic operations while maintaining high levels of diastereoselectivity [2] [3]. The integration of photocatalysis with organocatalysis has opened new avenues for achieving stereochemical control in previously challenging transformations [20].
The bicyclic structure of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol exhibits distinctive stereochemical characteristics that profoundly influence its physicochemical properties. The compound's rigid norbornane framework, combined with specific stereochemical configurations at multiple chiral centers, creates unique three-dimensional arrangements that govern molecular interactions, conformational preferences, and crystal packing behaviors [1] [2] [3].
X-ray crystallographic studies of bicyclo[2.2.1]heptane derivatives have revealed fundamental insights into the conformational preferences and stereochemical influences on molecular geometry [4] [5] [6]. The bicyclo[2.2.1]heptane core structure imposes a rigid boat-like conformation with specific spatial arrangements that influence the positioning of substituents [3] .
Structural Framework and Conformational Constraints
The bicyclo[2.2.1]heptane scaffold exhibits remarkable conformational rigidity due to its bridged structure. X-ray crystallographic analysis demonstrates that the six-membered ring within the bicyclic system adopts a chair-like conformation with minimal flexibility [4]. The bridgehead carbons in this system are separated by methylene bridges that maintain strict geometric constraints, with the two rings being cis-fused due to the impossibility of trans-ring junctions in structures of this size [9].
| Structural Parameter | Typical Value | Range | Influence |
|---|---|---|---|
| Bridgehead C-C Distance | 2.56 Å | 2.54-2.58 Å | Core rigidity [4] |
| Bridge Angle | 109° | 107-111° | Ring strain [3] |
| Puckering Parameters (Q) | 0.56-0.57 Å | 0.55-0.59 Å | Chair conformation [4] |
| Ring Deviation (Θ) | 170° | 169-172° | Near-ideal geometry [4] |
Stereochemical Configuration Effects
The (1S) configuration at the first position creates a specific spatial arrangement where the mercaptomethyl group occupies a well-defined position relative to the hydroxyl group at the second position [10] [1]. Crystallographic studies of related norbornane derivatives show that substituents at the bridgehead positions exhibit restricted rotational freedom due to steric interactions with the bicyclic framework [12].
The presence of two methyl groups at the seventh position (7,7-dimethyl substitution) introduces additional steric bulk that influences the overall molecular conformation. These methyl groups adopt positions that minimize steric repulsion while maintaining the integrity of the bicyclic core structure [10] [1].
Influence of Functional Groups on Crystal Packing
X-ray crystallographic data from similar bicyclic compounds reveal that the hydroxyl group at the second position typically participates in intermolecular hydrogen bonding networks [13] [14]. The mercaptomethyl substituent, being larger and more flexible than typical substituents, creates distinct packing arrangements compared to simpler norbornane derivatives [10] [15].
The thiol group in the mercaptomethyl moiety exhibits different hydrogen bonding characteristics compared to hydroxyl groups. Thiols are weaker hydrogen bond donors due to the lower electronegativity of sulfur compared to oxygen, leading to different crystal packing motifs [16] [17]. This influences the overall crystal structure and contributes to unique physicochemical properties.
The rotational dynamics of the mercaptomethyl group in (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol exhibit significant solvent dependence, reflecting the complex interplay between intramolecular steric effects and intermolecular solvation forces [18] [19] [20].
Theoretical Framework of Rotational Barriers
The rotational barrier around the carbon-carbon bond connecting the mercaptomethyl group to the bicyclic framework can be described using the relationship: ΔG‡ = -RT ln(krot/kT/h), where krot represents the rate of rotation and T is the absolute temperature [18] [21]. For similar bicyclic systems, rotational barriers typically range from 40-80 kilojoules per mole, depending on the size and electronic properties of the substituents [18] [22].
The energy profile for mercaptomethyl rotation exhibits multiple minima corresponding to different conformational states. Computational studies on related systems suggest that the preferred conformations minimize steric interactions between the sulfur atom and the bicyclic framework while maximizing favorable electrostatic interactions [21] [23].
Solvent Effects on Rotational Dynamics
Different solvents exert varying influences on the rotational barriers of the mercaptomethyl group through several mechanisms:
Polar Protic Solvents: In alcohols and water, hydrogen bonding between the solvent and the thiol group stabilizes certain conformations of the mercaptomethyl substituent [24] [25]. This selective stabilization increases the energy difference between conformational states, effectively raising the rotational barrier. The thiol group can act as both a hydrogen bond donor and acceptor, though its donor capability is weaker than that of alcohols [16].
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide and acetonitrile interact primarily through dipole-dipole interactions [26]. These interactions are less directional than hydrogen bonds, resulting in smaller perturbations to the rotational barrier. However, the high dielectric constant of these solvents can stabilize charged transition states during rotation [24].
Nonpolar Solvents: In hydrocarbons and ethers, the rotational barrier approaches the intrinsic value determined by intramolecular steric and electronic effects [27]. The absence of strong solvent-solute interactions means that the barrier height is primarily governed by the molecular structure itself [25].
| Solvent Type | Rotational Barrier | Primary Interaction | Barrier Change |
|---|---|---|---|
| Protic (Alcohols) | 55-70 kJ/mol | Hydrogen bonding [16] | +15-25 kJ/mol |
| Aprotic Polar | 45-60 kJ/mol | Dipole interactions [26] | +5-15 kJ/mol |
| Nonpolar | 40-50 kJ/mol | Van der Waals [27] | Baseline |
Temperature Dependence and Activation Parameters
Variable temperature studies reveal that the rotational barriers exhibit significant temperature dependence in polar solvents due to changes in solvent structure and hydrogen bonding patterns [20] [12]. The activation enthalpy (ΔH‡) for mercaptomethyl rotation typically ranges from 35-65 kilojoules per mole, while the activation entropy (ΔS‡) shows solvent-dependent variations reflecting changes in solvation shell organization [20].
Experimental Techniques for Barrier Determination
Nuclear magnetic resonance spectroscopy provides the primary experimental method for measuring rotational barriers through line shape analysis and variable temperature studies [20] [12]. Dynamic nuclear magnetic resonance techniques can resolve different conformational states and determine exchange rates between them [20]. The coalescence temperature, where separate signals merge into a single peak, provides direct information about the barrier height.
The crystalline structure of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is characterized by complex hydrogen-bonding networks that arise from the presence of both hydroxyl and thiol functional groups [13] [17] [28]. These networks significantly influence the compound's solid-state properties, including melting point, solubility, and mechanical characteristics.
Primary Hydrogen Bonding Motifs
The hydroxyl group at the second position serves as the primary hydrogen bond donor, forming strong intermolecular interactions with neighboring molecules [13] [14]. Typical hydroxyl-mediated hydrogen bonds in similar norbornane derivatives exhibit bond lengths of 2.6-2.9 Å and bond angles of 160-180°, indicating strong, nearly linear interactions [13] [29].
The thiol group in the mercaptomethyl substituent exhibits different hydrogen bonding characteristics. Sulfur-hydrogen bonds are longer and weaker than oxygen-hydrogen bonds, with typical S-H···O interactions showing bond lengths of 3.0-3.4 Å [30] [17]. The lower electronegativity of sulfur (2.58) compared to oxygen (3.44) results in weaker hydrogen bonding capability [16] [31].
Network Topologies and Patterns
Crystallographic studies of related bicyclic compounds reveal several common hydrogen bonding patterns:
Chain Motifs: Linear chains form through alternating hydrogen bond donors and acceptors, creating one-dimensional networks [13] [28]. In the case of compounds containing both hydroxyl and thiol groups, these chains often exhibit mixed bonding patterns with both O-H···O and S-H···O interactions.
Ring Motifs: Cyclic hydrogen bonding patterns create discrete rings of varying sizes [32] [33]. The most common ring sizes in sulfonamide and thiol-containing compounds are 8, 16, and 24-membered rings, described by graph set notation as R₂²(8), R₄⁴(16), and R₆⁶(24) respectively [28] [33].
Sheet Structures: Two-dimensional hydrogen bonding networks form extended sheets through combinations of chain and ring motifs [13] [17]. These sheet structures often involve both primary hydrogen bonds (O-H···O, S-H···O) and secondary interactions (C-H···O, C-H···S) [34] [32].
| Network Type | Dimensionality | Typical Bond Length | Graph Set Notation |
|---|---|---|---|
| Linear Chains | 1D | 2.6-2.9 Å (O-H···O) [13] | C(2) or C(4) |
| Discrete Rings | 0D | 2.8-3.2 Å (mixed) [28] | R₂²(8), R₄⁴(16) |
| Sheet Networks | 2D | 2.7-3.1 Å (combined) [17] | Complex patterns |
| 3D Networks | 3D | 2.6-3.4 Å (all types) [32] | Interconnected |
Influence of Stereochemistry on Network Formation
The (1S) stereochemistry at the first position creates a specific spatial arrangement that influences the accessibility of hydrogen bonding sites [35] [12]. The stereochemical constraint imposed by the bicyclic framework limits the conformational flexibility, resulting in predictable hydrogen bonding geometries [4] [9].
The presence of the 7,7-dimethyl substitution creates steric bulk that can interfere with certain hydrogen bonding arrangements while promoting others [2] [36]. This selective interference leads to the formation of specific network topologies that are unique to this particular stereochemical arrangement.
Thermal Stability and Polymorphism
The strength and extent of hydrogen bonding networks directly influence the thermal stability of different crystalline phases [14] [29]. Stronger networks, characterized by shorter bond lengths and more extensive connectivity, typically correspond to higher melting points and greater mechanical stability [37] [28].
Polymorphic forms may exist with different hydrogen bonding arrangements, each exhibiting distinct physicochemical properties [32] [38]. The relative stability of these forms depends on factors including temperature, pressure, and the presence of solvent molecules or impurities [37] [39].
Spectroscopic Signatures
Infrared spectroscopy provides valuable information about hydrogen bonding in crystalline phases through characteristic frequency shifts [40] [30]. Hydrogen-bonded hydroxyl groups typically show broad absorption bands at 3200-3600 cm⁻¹, while free hydroxyl groups appear as sharp peaks around 3650 cm⁻¹ [17]. Thiol groups exhibit S-H stretching frequencies around 2550-2600 cm⁻¹, with hydrogen bonding causing shifts to lower frequencies [30] [17].
Nuclear magnetic resonance spectroscopy in the solid state can provide additional structural information about hydrogen bonding networks through chemical shift changes and coupling patterns [41] [40]. The chemical shifts of hydrogen-bonded protons are typically shifted downfield compared to non-bonded protons, providing a measure of hydrogen bond strength [32].